Home > Products > Building Blocks P4199 > 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one - 5399-91-7

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Catalog Number: EVT-1673792
CAS Number: 5399-91-7
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a fundamental scaffold in medicinal chemistry and is known to be essentially planar. []
  • Relevance: This compound shares the core structure of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with the target compound, 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one. The primary difference is the presence of an amino group at the 6-position and the tautomeric form of the pyrimidine ring in the target compound. []

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a versatile intermediate for synthesizing a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, some of which may possess valuable pharmacological properties. []
  • Relevance: This compound and 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one belong to the same 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. The key distinction lies in the substituents at the 4 and 6 positions, where the target compound possesses an amino group at the 6-position and an oxo group at the 4-position. []

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative, a class known for its diverse pharmacological activities. []

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a guanosine analog synthesized as a potential antiviral or antitumor agent, although it did not exhibit significant activity in initial tests. []

5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This class of compounds, particularly those with a methyl substituent (R = Me) at a specific position, exhibits potent antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []
  • Relevance: These compounds share the pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure with 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and possess an amino group at the 6-position. The key difference lies in the additional 5-amino group and the aryl group attached to the 6-amino group in these compounds, compared to the methyl group at N1 in the target compound. []

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives

  • Compound Description: These compounds are synthesized by reacting 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates. []
  • Relevance: This class of compounds and 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one share the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. They differ in the substituent at the N1 position, with the target compound having a methyl group, and in the potential presence of various substituents at the 6-position in this class. []

1-Methyl-1H-pyrazolo[3,4-d]-pyrimidin-4(5H)-ones

  • Compound Description: These compounds are synthesized similarly to their 1-phenyl counterparts, starting from 5-amino-1-methyl-1H-pyrazole-4-carboxamide and reacting with ethyl alcanoates. []
  • Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidin-4(5H)-one structure with 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and both have a methyl group at the N1 position. The primary difference lies in the potential for various substituents at the 6-position in this class, whereas the target compound has a specific amino group. []
Overview

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyrimidine moiety. Its molecular formula is C7H8N4O, and it has garnered attention in various scientific fields due to its potential biological activities.

Source

This compound can be synthesized through various chemical reactions involving starting materials typically found in organic synthesis laboratories. Its derivatives have been explored for their pharmacological properties, particularly in the context of medicinal chemistry.

Classification

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is classified as a nitrogen-containing heterocycle. It is part of a broader category of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Synthesis Analysis

Methods

The synthesis of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can be achieved through several methods:

  1. Condensation Reactions: One common method involves the condensation of 4-amino-1-methylpyrazole with carbonyl compounds under acidic or basic conditions.
  2. Cyclization: The formation of the pyrazolo[3,4-d]pyrimidine structure can also be accomplished through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes.
  3. Substitution Reactions: Substituting functional groups on the pyrazole or pyrimidine rings can lead to various derivatives with enhanced biological activities.

Technical Details

The reaction conditions (temperature, solvent, and catalysts) play a crucial role in determining the yield and purity of the final product. For instance, using polar solvents can facilitate the reaction between hydrazines and carbonyls, promoting cyclization.

Molecular Structure Analysis

Structure

The molecular structure of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms).
  • A pyrimidine moiety (six-membered ring with two nitrogen atoms).
  • An amino group at position 6 and a methyl group at position 1.
Chemical Reactions Analysis

Reactions

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one participates in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acylation: The amino group can be acylated to form amides.
  3. Hydrogenation: Under specific conditions, the compound can undergo hydrogenation to modify its reactivity.

Technical Details

The reactivity of this compound can be influenced by electronic effects from substituents on the rings, which may enhance or diminish its nucleophilicity.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one often involves interaction with specific biological targets:

  1. Enzyme Inhibition: It may inhibit enzymes involved in pathways related to inflammation or cancer progression.
  2. Receptor Modulation: The compound could bind to receptors influencing cellular signaling pathways.

Data

Research indicates that derivatives of this compound have shown efficacy in inhibiting certain kinases and other enzymes critical for tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is typically around 200°C depending on purity.
Applications

Scientific Uses

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has several applications:

  1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases, particularly cancer and inflammatory disorders.
  2. Biochemical Research: Serves as a tool compound for studying enzyme mechanisms and cellular signaling pathways.
  3. Pharmaceutical Development: Potential candidate for further development into therapeutic agents due to its biological activity profile.
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry

Structural and Functional Analogues to Purine Bases in Drug Design

The pyrazolo[3,4-d]pyrimidine core serves as a privileged bioisostere for endogenous purine bases, enabling targeted modulation of nucleotide-binding sites in enzymes and receptors. Its structural mimicry of adenine arises from the conserved nitrogen atom positions (N1, N3, N7, and N9 in purines), which govern hydrogen-bonding patterns critical for molecular recognition. Unlike purines, the pyrazolo[3,4-d]pyrimidine scaffold exhibits enhanced metabolic stability and tunable physicochemical properties due to its reduced pKa and resistance to enzymatic degradation [6] [9]. Specifically, 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (PubChem CID: 135408748) positions its 6-amino group to replicate the 6-amino function of adenine, while the 1-methyl group enhances lipophilicity and influences kinase selectivity profiles [1] [3]. This bioisosteric replacement has been leveraged in ATP-competitive inhibitors, where the scaffold occupies the adenine-binding pocket of kinases with high fidelity, as evidenced by crystallographic studies [4] [7].

Table 1: Structural Comparison of Adenine and Pyrazolo[3,4-d]pyrimidine Bioisosteres

FeatureAdenine6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-oneFunctional Implication
Core StructurePurinePyrazolo[3,4-d]pyrimidineMimics purine geometry
Key Amino Group6-Amino6-AminoH-bond donation to hinge region
N1 SubstitutionH (in adenine)MethylModulates selectivity & pharmacokinetics
Tautomeric BehaviorLactam-lactim equil.Fixed 4(7H)-one tautomerReduces entropic penalty upon binding
Electron DensityDelocalizedLocalized at N2-C3Tunable via C3 substitutions

Historical Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Therapies

The therapeutic application of pyrazolo[3,4-d]pyrimidines evolved from early non-selective purine antagonists to precision oncology agents. Initial derivatives focused on broad-spectrum kinase inhibition, but structural refinements have yielded compounds with exquisite target specificity:

  • First-Generation (2000–2010): Early analogs like 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione demonstrated moderate EGFR inhibition but suffered from off-target effects due to inadequate hydrophobic tail optimization [2] [6].
  • Second-Generation (2010–2020): Incorporation of hydrophobic pharmacophores (e.g., 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine) improved EGFR affinity but exhibited dose-limiting toxicity in clinical translation [2] [6].
  • Third-Generation (2020–Present): Hybrid molecules like compound 12b (IC₅₀ = 0.016 µM against EGFRWT) integrate covalent warheads or allosteric moieties to overcome resistance mutations (e.g., EGFRT790M) while maintaining selectivity [2]. Recent derivatives also address P-glycoprotein inhibition, reversing multidrug resistance in cancers [6].

Table 2: Milestones in Pyrazolo[3,4-d]pyrimidine-Based Drug Development

EraRepresentative CompoundKey AdvancementTherapeutic Limitation
2000–20101-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidineProof of concept for EGFR inhibitionLow selectivity (IC₅₀ >1 µM)
2010–20204-Chloro-N,1-diphenyl analogHydrophobic tail optimization for ATP pocket occupancyOff-target toxicity
2020–PresentCompound 12b [2]Dual EGFRWT/T790M inhibition & apoptosis inductionRequires further PK optimization
2024Compounds 15 & 16 [6]P-glycoprotein inhibition & broad-spectrum cytotoxicityIn vivo efficacy studies ongoing

Role of 1H-Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition Mechanisms

Pyrazolo[3,4-d]pyrimidines exert kinase inhibition through three synergistic mechanisms:

  • ATP-Competitive Binding: The scaffold’s planar core inserts into the adenine-binding pocket, forming critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR, Leu83 in CDK2). For JAK3 inhibitors, the 4-amino group donates H-bonds to Leu905 and Asp967, while C3 substituents extend into hydrophobic regions I/II [4] [9].
  • Covalent Inhibition Strategies: Electrophilic extensions (e.g., acrylamide in 1-(3-(4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one) target non-catalytic cysteines (e.g., Cys909 in JAK3), conferring irreversible inhibition and sustained pharmacodynamics [4].
  • Allosteric Modulation: Hydrophobic tails (e.g., tolyl groups in CDK2 inhibitors 14 and 15) induce conformational changes that stabilize inactive kinase states. This is exemplified by compound 14 (IC₅₀ = 0.057 µM against CDK2/cyclin A2), which arrests the cell cycle at S-phase via selective CDK2-cyclin disruption [9].

Table 3: Kinase Targets and Binding Modes of Key Derivatives

Kinase TargetRepresentative InhibitorIC₅₀ ValueCritical Binding Interactions
EGFRWTCompound 12b [2]0.016 µMH-bond: Met793; Hydrophobic: Ile788, Leu718
EGFRT790MCompound 12b [2]0.236 µMCovalent: Cys797; H-bond: Thr854
CDK2/Cyclin A2Compound 14 [9]0.057 µMH-bond: Leu83; Hydrophobic: Phe80, Lys89
JAK312a [4]6.2 nMCovalent: Cys909; H-bond: Leu905, Asp967

The pharmacophore model for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors universally requires: (i) the heteroaromatic core for hinge binding, (ii) a linker (e.g., imino or hydrazone) for solvent-facing orientation, and (iii) terminal hydrophobic domains for affinity enhancement. Modifications at the 1-, 3-, and 6-positions systematically optimize these features, as demonstrated by compound 16 (EGFR IC₅₀ = 0.034 µM), where a tricyclic extension improves hydrophobic contact with the ribose binding pocket [6] [9].

Properties

CAS Number

5399-91-7

Product Name

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

IUPAC Name

6-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)

InChI Key

KHAZXEOBCQIOSS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)N

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.